Cas no 83622-42-8 (2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
83622-42-8 structure
Produktname:2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS-Nr.:83622-42-8
MF:C7H14BClO2
MW:176.448861598969
MDL:MFCD12405514
CID:668788

2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • (CHLOROMETHYL)BORONIC ACID PINACOL ESTER
    • 1,3,2-Dioxaborolane, 2-(chloromethyl)-4,4,5,5-tetramethyl-
    • 2-?(chloromethyl)?-?4,?4,?5,?5-?tetramethyl-1,?3,?2-?Dioxaborolane
    • 2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • MDL: MFCD12405514
    • Inchi: 1S/C7H14BClO2/c1-6(2)7(3,4)11-8(5-9)10-6/h5H2,1-4H3
    • InChI-Schlüssel: ABFNBZSUTILCRK-UHFFFAOYSA-N
    • Lächelt: ClCB1OC(C)(C)C(C)(C)O1

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 1

Experimentelle Eigenschaften

  • Dichte: 1.02±0.1 g/cm3 (20 ºC 760 Torr),
  • Siedepunkt: 81 ºC (14 Torr)
  • Flammpunkt: 54.0±22.6 ºC,

2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
abcr
AB463906-100 g
(Chloromethyl)boronic acid pinacol ester, 95%; .
83622-42-8 95%
100g
€970.70 2023-04-21
Chemenu
CM135555-10g
2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
83622-42-8 97%
10g
$81 2023-01-09
eNovation Chemicals LLC
D375599-1g
(Chloromethyl)boronic Acid Pinacol Ester
83622-42-8 97%
1g
$200 2024-05-24
abcr
AB463906-10 g
(Chloromethyl)boronic acid pinacol ester, 95%; .
83622-42-8 95%
10g
€214.00 2023-04-21
ChemScence
CS-W006387-10g
2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
83622-42-8 99.01%
10g
$135.0 2022-04-26
Frontier Specialty Chemicals
C13473-1 g
Chloromethylboronic acid pinacol ester
83622-42-8
1g
$ 19.00 2022-11-04
TRC
C427745-250mg
2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
83622-42-8
250mg
$75.00 2023-05-18
abcr
AB463906-25 g
(Chloromethyl)boronic acid pinacol ester, 95%; .
83622-42-8 95%
25g
€375.00 2023-04-21
Chemenu
CM135555-25g
2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
83622-42-8 97%
25g
$166 2023-01-09
ChemScence
CS-W006387-100g
2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
83622-42-8 99.01%
100g
$585.0 2022-04-26

2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Bromochloromethane ,  Butyllithium Solvents: Dimethylformamide
Referenz
Glutathione-like tripeptides as inhibitors of glutathionylspermidine synthetase. Part 1: Substitution of the glycine carboxylic acid group
Amssoms, Katie; et al, Bioorganic & Medicinal Chemistry Letters, 2002, 12(18), 2553-2556

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  < -80 °C; 2 h, < -80 °C; 1 h, -80 °C; 30 min, -80 °C → rt; 2 min, rt; rt → 0 °C
1.2 Reagents: Methanesulfonic acid ;  10 min, 0 °C; 0 °C → rt; 1 min, rt
1.3 overnight, rt
Referenz
Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation
Bastick, Kane A. C.; et al, ACS Catalysis, 2023, 13(10), 7013-7018

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  < -80 °C; 2 h, < -80 °C; 1 h, -80 °C; 30 min, -80 °C → rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Methanesulfonic acid ;  10 min, 0 °C; 0 °C → rt; 1 h, rt
1.3 overnight, rt
Referenz
A Pd-catalyzed organometallic-free homologation of arylboronic acids enabled by chemoselective transmetalation
Bastick, Kane A. C.; et al, ChemRxiv, 2023, 1, 1-6

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Butyllithium ;  cooled
1.2 Reagents: Chlorotrimethylsilane Solvents: Tetrahydrofuran
2.1 -
Referenz
Pinacol (chloromethyl)boronate
Matteson, Donald S., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Butyllithium
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
Referenz
Pinacol (chloromethyl)boronate
Matteson, Donald S., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Butyllithium
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
Referenz
Pinacol (chloromethyl)boronate
Matteson, Donald S., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Routes 7

Reaktionsbedingungen
1.1 -
2.1 Catalysts: Tributylstannane
Referenz
Preparation of halomethaneboronates
Wuts, Peter G. M.; et al, Journal of Organometallic Chemistry, 1982, 234(2), 137-41

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Chlorotrimethylsilane ;  -78 °C; 10 min, -78 °C; -78 °C → rt; 24 h, rt
1.3 Reagents: Water ;  rt
Referenz
Regioselective Cross-Coupling of Allylboronic Acid Pinacol Ester Derivatives with Aryl Halides via Pd-PEPPSI-IPent
Farmer, Jennifer L.; et al, Journal of the American Chemical Society, 2012, 134(42), 17470-17473

Synthetic Routes 9

Reaktionsbedingungen
Referenz
Pinacol (chloromethyl)boronate
Matteson, Donald S., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran
Referenz
Design and Evaluation of a New Lewis Acid-Assisted Lewis Acid Catalyst System and Further Applications of a Double-Allylation Reagent (MSc Thesis)
Sivasubramaniam, Umakanthan, 2009, , ,

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  1 h, -78 °C; 30 min, 10 °C
1.2 16 h, rt
Referenz
Characterization of D-boroAla as a novel broad-spectrum antibacterial agent targeting D-Ala-D-Ala ligase
Putty, Sandeep; et al, Chemical Biology & Drug Design, 2011, 78(5), 757-763

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  rt → -78 °C; -78 °C; 30 min, -78 °C
1.2 Reagents: Chlorotrimethylsilane ;  -78 °C; 10 min, -78 °C; 24 h, rt
Referenz
Stereocontrolled Synthesis of Carbon Chains Bearing Contiguous Methyl Groups by Iterative Boronic Ester Homologations: Application to the Total Synthesis of (+)-Faranal
Dutheuil, Guillaume; et al, Angewandte Chemie, 2009, 48(34), 6317-6319

Synthetic Routes 13

Reaktionsbedingungen
1.1 Catalysts: Tributylstannane
Referenz
Preparation of halomethaneboronates
Wuts, Peter G. M.; et al, Journal of Organometallic Chemistry, 1982, 234(2), 137-41

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Triisopropyl borate ,  Hydrochloric acid Solvents: Diethyl ether ;  16 h, -72 °C; 0 °C
1.2 -
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  30 min, -100 °C
1.4 Reagents: Zinc chloride ;  16 h
1.5 Reagents: Butyllithium ,  Hexamethyldisilazane Solvents: Tetrahydrofuran ;  16 h, -78 °C
1.6 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  1 h, 0 °C
2.1 Reagents: Butyllithium Solvents: Diethyl ether ;  1 h, -78 °C; 30 min, 10 °C
2.2 16 h, rt
Referenz
Characterization of D-boroAla as a novel broad-spectrum antibacterial agent targeting D-Ala-D-Ala ligase
Putty, Sandeep; et al, Chemical Biology & Drug Design, 2011, 78(5), 757-763

2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:83622-42-8)2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A852983
Reinheit:99%
Menge:100g
Preis ($):196.0